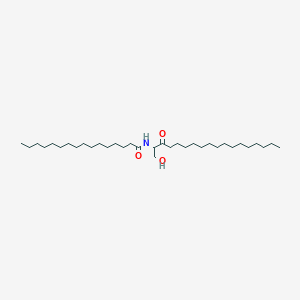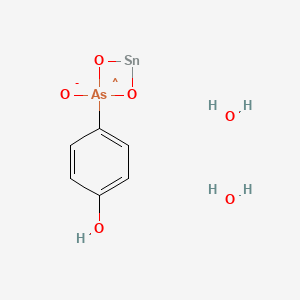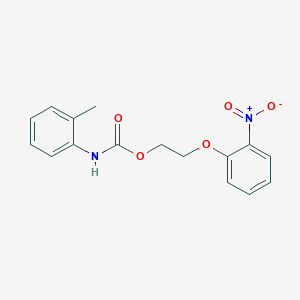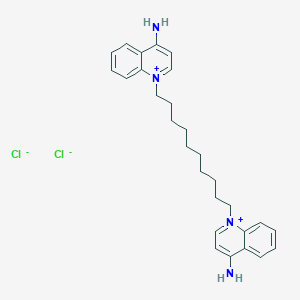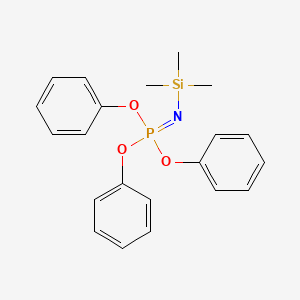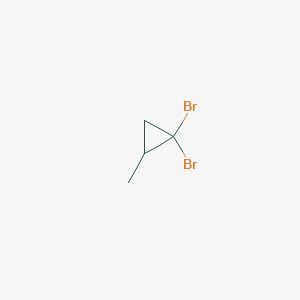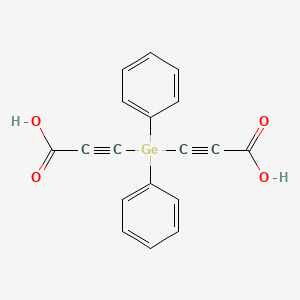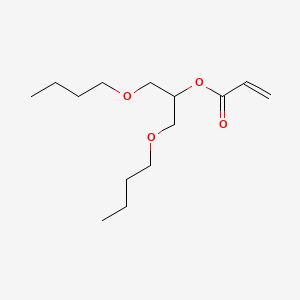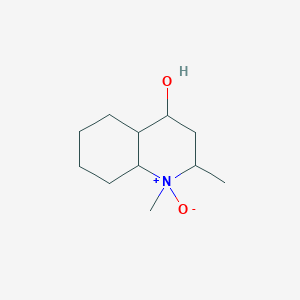![molecular formula C9H20N2O4S B14515106 Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate CAS No. 62692-72-2](/img/structure/B14515106.png)
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, an isopropyl group, and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate typically involves the reaction of morpholine with isopropylamine and ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or sulfinates. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler derivative with a similar morpholine ring structure.
4-Morpholinopropane Sulfonic Acid: Contains a morpholine ring and a sulfonic acid group.
2,2’-Dimorpholinyldiethyl Ether: Features two morpholine rings linked by an ether group.
Uniqueness
Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate is unique due to the presence of both an isopropyl group and a sulfonate group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62692-72-2 |
|---|---|
Molekularformel |
C9H20N2O4S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
propan-2-yl 2-(morpholin-4-ylamino)ethanesulfonate |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2)15-16(12,13)8-3-10-11-4-6-14-7-5-11/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
CVBDEDZMMPLDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OS(=O)(=O)CCNN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
